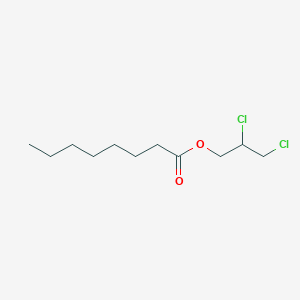![molecular formula C22H22NO5S- B14387599 3-[5-(Dimethylamino)naphthalene-1-sulfonyl]-1-phenylpropyl carbonate CAS No. 88380-96-5](/img/structure/B14387599.png)
3-[5-(Dimethylamino)naphthalene-1-sulfonyl]-1-phenylpropyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(Dimethylamino)naphthalene-1-sulfonyl]-1-phenylpropyl carbonate is a compound known for its fluorescent properties. It is derived from dansyl chloride, a reagent widely used in biochemical applications for labeling amino acids, peptides, and proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(Dimethylamino)naphthalene-1-sulfonyl]-1-phenylpropyl carbonate typically involves the reaction of dansyl chloride with phenylpropyl carbonate under controlled conditions. Dansyl chloride is prepared by reacting the corresponding sulfonic acid with excess phosphorus oxychloride (POCl3) at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows the laboratory preparation methods, scaled up to meet industrial demands. The reaction conditions are optimized to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[5-(Dimethylamino)naphthalene-1-sulfonyl]-1-phenylpropyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: Reacts with primary and secondary amines to form stable fluorescent sulfonamide adducts.
Oxidation and Reduction: Specific conditions and reagents can induce oxidation or reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution: Common reagents include primary and secondary amines. The reaction typically occurs under mild conditions.
Oxidation/Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products
The major products formed from these reactions are fluorescent sulfonamide adducts, which are useful in various biochemical applications .
Scientific Research Applications
3-[5-(Dimethylamino)naphthalene-1-sulfonyl]-1-phenylpropyl carbonate has several scientific research applications:
Mechanism of Action
The compound exerts its effects through its ability to form stable fluorescent adducts with primary and secondary amines. This reaction is facilitated by the sulfonyl chloride group, which reacts with the amino groups to form sulfonamide bonds. The fluorescence properties of the resulting adducts are used to study protein folding, dynamics, and interactions .
Comparison with Similar Compounds
Similar Compounds
Dansyl Chloride: 5-(Dimethylamino)naphthalene-1-sulfonyl chloride.
Dansyl Amide: 5-(Dimethylamino)-1-naphthalenesulfonamide.
Dansyl Hydrazine: 5-(Dimethylamino)naphthalene-1-sulfonyl hydrazine.
Uniqueness
3-[5-(Dimethylamino)naphthalene-1-sulfonyl]-1-phenylpropyl carbonate is unique due to its specific structure, which combines the fluorescent properties of dansyl chloride with the stability and reactivity of phenylpropyl carbonate. This makes it particularly useful in applications requiring stable and highly fluorescent labeling reagents.
Properties
CAS No. |
88380-96-5 |
|---|---|
Molecular Formula |
C22H22NO5S- |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
[3-[5-(dimethylamino)naphthalen-1-yl]sulfonyl-1-phenylpropyl] carbonate |
InChI |
InChI=1S/C22H23NO5S/c1-23(2)19-12-6-11-18-17(19)10-7-13-21(18)29(26,27)15-14-20(28-22(24)25)16-8-4-3-5-9-16/h3-13,20H,14-15H2,1-2H3,(H,24,25)/p-1 |
InChI Key |
DZTAYRMFCNVNIR-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)CCC(C3=CC=CC=C3)OC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanol, 2-[(4-methylphenyl)sulfinyl]-](/img/structure/B14387528.png)
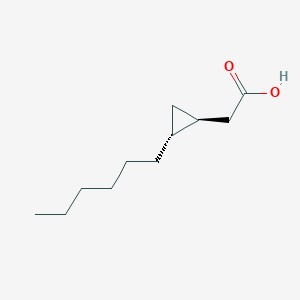
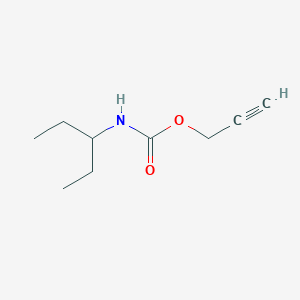
![[1-(3-Methylphenoxy)-1-phenylethyl]phosphonic acid](/img/structure/B14387539.png)
![10-Bromo-4-nitro-7H-benzo[C]carbazole](/img/structure/B14387546.png)
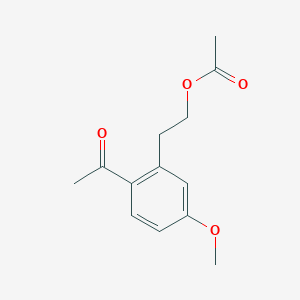
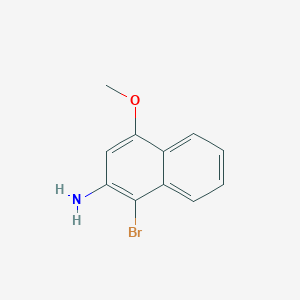
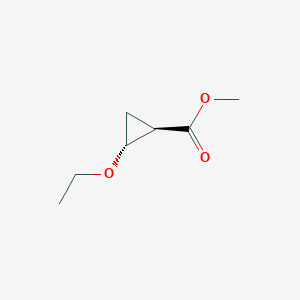
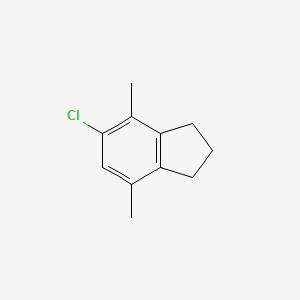

![4-[(5-Acetyl-4-methyl-1,3-thiazol-2-yl)amino]-3-methylbenzene-1-sulfonamide](/img/structure/B14387591.png)

![1-[2,5-Bis(acetyloxy)phenyl]thian-1-ium perchlorate](/img/structure/B14387605.png)
